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For Researchers, Scientists, and Drug Development Professionals

Abstract
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in

the asymmetric synthesis of various carbocyclic nucleoside analogues, most notably the potent

antiviral drug Entecavir, used in the treatment of Hepatitis B. Its specific stereochemistry is

crucial for the biological activity of the final therapeutic agent. This technical guide provides a

comprehensive overview of the stereochemical aspects of this compound, including its

structural features, synthesis, and characterization. While detailed experimental protocols and

specific NMR spectral data are not readily available in the public domain, this guide compiles

the existing knowledge to support research and development in this area.

Introduction
The cyclopentene ring is a common scaffold in a multitude of biologically active molecules. The

precise spatial arrangement of substituents on this five-membered ring dictates the molecule's

interaction with biological targets. In the case of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-
cyclopentene, the cis relationship between the hydroxyl group at C1 and the benzyloxymethyl

group at C2, along with the specific absolute configurations (1S, 2R), is a critical determinant
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for its successful application in the synthesis of Entecavir and other related antiviral

compounds.

Physicochemical Properties
A summary of the available physicochemical data for (1S,2R)-2-(Benzyloxymethyl)-1-
hydroxy-3-cyclopentene is presented in Table 1. It is important to note that some of these

values are estimates and should be confirmed through experimental analysis.

Property Value Reference

Molecular Formula C₁₃H₁₆O₂

Molecular Weight 204.26 g/mol

CAS Number 110567-21-0

Appearance Pale yellow oil

Density 1.112 g/cm³ (estimate)

Boiling Point
318.9 °C at 760 mmHg

(estimate)

Specific Rotation [α]D Not available

Stereospecific Synthesis
The synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a key

challenge, requiring high stereocontrol to obtain the desired enantiomer. While a detailed, step-

by-step experimental protocol is not publicly available, the general synthetic strategy involves

the enantioselective functionalization of a cyclopentene precursor.

A plausible synthetic pathway, inferred from the synthesis of Entecavir, is outlined below. This

workflow highlights the key transformations required to establish the desired stereocenters.
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Synthetic Workflow

Cyclopentadiene 5-(Benzyloxymethyl)cyclopentadiene

Alkylation with
Benzyloxymethyl chloride (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Asymmetric
Hydroboration-Oxidation

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-
cyclopentene.

Key Synthetic Steps (Hypothetical Protocol)
Based on established organometallic and asymmetric synthesis methodologies, a hypothetical

protocol would involve:

Preparation of the Substituted Cyclopentadiene: Reaction of sodium cyclopentadienide with

benzyloxymethyl chloride to introduce the benzyloxymethyl group onto the cyclopentadiene

ring.

Asymmetric Hydroboration-Oxidation: This is the crucial stereochemistry-defining step. The

use of a chiral borane reagent, such as a derivative of α-pinene (e.g., L-

diisopinocampheylborane), would selectively add to one face of the double bond in the

substituted cyclopentadiene. Subsequent oxidation of the borane intermediate with hydrogen

peroxide and a base would yield the desired (1S,2R) alcohol.

Purification: Purification of the final product would likely involve column chromatography on

silica gel to separate it from any diastereomeric byproducts and other impurities.

Note: This is a generalized protocol. The specific reaction conditions, such as solvents,

temperatures, and reaction times, would need to be optimized for high yield and

stereoselectivity.

Role in Entecavir Synthesis
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(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene serves as a key chiral precursor in

the total synthesis of Entecavir. The subsequent steps in the synthesis build upon the

stereochemistry established in this intermediate.

Entecavir Synthesis Pathway

(1S,2R)-2-(Benzyloxymethyl)
-1-hydroxy-3-cyclopentene Epoxidation Ring Opening Introduction of Guanine Base Entecavir

Click to download full resolution via product page

Caption: Simplified pathway from the title compound to Entecavir.

The stereocenters at C1 and C2 of the cyclopentene ring of the title compound directly

correspond to crucial stereocenters in the final Entecavir molecule, highlighting the importance

of its enantiopure synthesis.

Spectroscopic Characterization (Data Needed)
A comprehensive spectroscopic analysis is essential for the unambiguous confirmation of the

structure and stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene.

However, detailed and verified ¹H and ¹³C NMR data for this specific compound are not readily

available in published literature.

For the purpose of this guide, a table of expected NMR chemical shifts is provided based on

analogous structures. These are predicted values and require experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Data
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¹H NMR (CDCl₃) Predicted δ (ppm) ¹³C NMR (CDCl₃) Predicted δ (ppm)

H1 (CH-OH) ~4.5 C1 (CH-OH) ~75

H2 (CH-CH₂OBn) ~2.8 C2 (CH-CH₂OBn) ~50

H3, H4 (CH=CH) ~5.8 C3, C4 (CH=CH) ~130

H5 (CH₂) ~2.2, 2.6 C5 (CH₂) ~40

CH₂OBn ~3.5 CH₂OBn ~72

Ph-H ~7.3 Ph-C ~127-138

OH Variable

Conclusion and Future Outlook
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a molecule of significant interest

in medicinal chemistry due to its role as a precursor to important antiviral drugs. While its

stereochemical importance is well-established, there is a notable lack of detailed, publicly

accessible experimental data, particularly for its synthesis and spectroscopic characterization.

Further research and publication in this area would be highly beneficial to the scientific

community, facilitating advancements in the synthesis of carbocyclic nucleoside analogues and

the development of novel therapeutics. The development of a robust and scalable

stereoselective synthesis for this intermediate remains a key area of focus for process

chemistry and drug development.

To cite this document: BenchChem. [Stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-
hydroxy-3-cyclopentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044974#stereochemistry-of-1s-2r-2-
benzyloxymethyl-1-hydroxy-3-cyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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